8-Bromo-1,6-naphthyridin-4-ol

Catalog No.
S14054511
CAS No.
M.F
C8H5BrN2O
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-1,6-naphthyridin-4-ol

Product Name

8-Bromo-1,6-naphthyridin-4-ol

IUPAC Name

8-bromo-1H-1,6-naphthyridin-4-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

UCHKPPXKWFYBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)Br

8-Bromo-1,6-naphthyridin-4-ol is a chemical compound characterized by its unique structure, which includes a bromine atom at the 8-position of the naphthyridine ring. This compound has the molecular formula C8H5BrN2OC_8H_5BrN_2O and a molecular weight of approximately 225.04 g/mol. It is known for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various substituted naphthyridine derivatives.
  • Oxidation Reactions: The compound can be oxidized to yield different naphthyridine derivatives.
  • Reduction Reactions: Reduction of the bromine atom can produce 1,6-naphthyridin-4-ol.

Common reagents for these reactions include sodium amide, potassium permanganate, and lithium aluminum hydride, among others. The specific conditions for these reactions can vary depending on the desired product and reaction type .

Research indicates that 8-Bromo-1,6-naphthyridin-4-ol exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its structure allows it to interact with biological targets effectively, which is essential for its pharmacological properties .

The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves bromination of 1,6-naphthyridin-4-ol using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform. This reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination. Alternative methods may include continuous flow processes in industrial settings to enhance efficiency and yield .

8-Bromo-1,6-naphthyridin-4-ol has several applications in medicinal chemistry and pharmaceutical research. Its derivatives are explored for use as:

  • Antimicrobial agents
  • Anticancer compounds
  • Enzyme inhibitors

The unique properties conferred by the bromine atom make this compound particularly valuable in designing targeted therapeutics .

Interaction studies have shown that 8-Bromo-1,6-naphthyridin-4-ol can interact with various biological molecules. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions helps in predicting the pharmacokinetics and pharmacodynamics of compounds containing this scaffold .

Several compounds share structural similarities with 8-Bromo-1,6-naphthyridin-4-ol. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
1,6-Naphthyridin-4-olLacks bromine atomDifferent reactivity profile
8-Chloro-1,6-naphthyridin-4-olChlorine atom instead of bromineVaries in chemical properties
8-Fluoro-1,6-naphthyridin-4-olFluorine atom presentAlters reactivity and biological activity
7-Bromo-1,8-naphthyridin-4(1H)-oneBromine at a different positionDifferent interaction potential

Uniqueness: The presence of the bromine atom at the 8-position distinguishes 8-Bromo-1,6-naphthyridin-4-ol from its analogs. This substitution influences its chemical behavior and biological interactions significantly .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.95853 g/mol

Monoisotopic Mass

223.95853 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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